molecular formula C29H31FO6S B10829153 3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid

3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid

Cat. No.: B10829153
M. Wt: 526.6 g/mol
InChI Key: RPAHCZZXEGWBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP-051: is a potent agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This receptor is primarily expressed in the pancreas and plays a crucial role in the regulation of insulin secretion. TP-051 has shown significant potential in the treatment of type 2 diabetes by enhancing insulin secretion in response to glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TP-051 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of TP-051 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and yield. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: TP-051 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

TP-051 has a wide range of scientific research applications, including:

Mechanism of Action

TP-051 exerts its effects by binding to and activating FFAR1. This activation leads to an increase in intracellular calcium ion concentrations via the inositol trisphosphate pathway. The elevated calcium ion levels stimulate the release of insulin from pancreatic beta cells in the presence of glucose. This mechanism makes TP-051 a promising candidate for enhancing insulin secretion in individuals with type 2 diabetes .

Comparison with Similar Compounds

Uniqueness: TP-051 stands out due to its high potency and selectivity for FFAR1, with a Ki value of 16 nanomolar. This high affinity ensures effective activation of the receptor at lower concentrations, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C29H31FO6S

Molecular Weight

526.6 g/mol

IUPAC Name

3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid

InChI

InChI=1S/C29H31FO6S/c1-19-14-26(36-24-10-12-37(33,34)13-11-24)15-20(2)29(19)23-5-3-4-21(16-23)18-35-25-8-6-22(27(30)17-25)7-9-28(31)32/h3-6,8,14-17,24H,7,9-13,18H2,1-2H3,(H,31,32)

InChI Key

RPAHCZZXEGWBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)CCC(=O)O)F)C)OC4CCS(=O)(=O)CC4

Origin of Product

United States

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